molecular formula C4H8ClN3O2 B1377185 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride CAS No. 64420-18-4

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B1377185
CAS No.: 64420-18-4
M. Wt: 165.58 g/mol
InChI Key: GLGDAKDOVNASRK-UHFFFAOYSA-N
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Description

“1-Amino-3-methylimidazolidine-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 64420-18-4 .


Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride serves as a precursor in the synthesis of complex heterocyclic compounds. Witchard and Watson (2010) demonstrated a straightforward synthesis method for 5-amino-3-methylimidazolidine-2,4-dione, which further reacts with cyanuric chloride and aromatic compounds to produce analogues of imidazole alkaloids naamidine A and G, showcasing its utility in generating diverse heterocyclic frameworks with potential biological activities Witchard & Watson, 2010.

Antimicrobial Activity

The compound has also found applications in the synthesis of bioactive molecules with antimicrobial properties. Ibrahim et al. (2011) explored the condensation reactions involving 3-formylchromone and thiazolidine-2,4-dione, leading to the synthesis of compounds exhibiting antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, underscoring its role in the development of new antimicrobial agents Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011.

Corrosion Inhibition

Research into the corrosion inhibition properties of related imidazoline compounds by Cruz et al. (2004) highlights the potential of structurally similar compounds like this compound in protecting metals against corrosion in acidic environments. Their study provides insights into how modifications of the imidazoline ring structure, including imidazolidine derivatives, can influence the efficiency of corrosion inhibitors Cruz, Martinez, Genescà, & García-Ochoa, 2004.

Catalysis and Green Chemistry

Kefayati, Asghari, and Khanjanian (2012) reported the use of a Bronsted acidic ionic liquid catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones, suggesting the potential of this compound in catalysis and green chemistry applications. Their findings underscore the importance of innovative catalytic systems in the efficient synthesis of heterocyclic compounds under environmentally benign conditions Kefayati, Asghari, & Khanjanian, 2012.

Properties

IUPAC Name

1-amino-3-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c1-6-3(8)2-7(5)4(6)9;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDAKDOVNASRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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